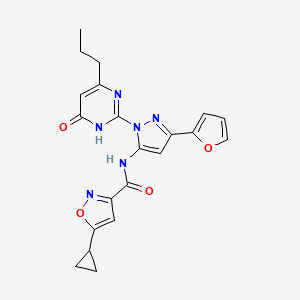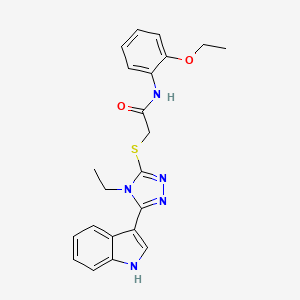![molecular formula C19H20N2O4 B2887834 3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea CAS No. 2320539-19-1](/img/structure/B2887834.png)
3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a phenylethyl urea structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea typically involves multiple steps, starting with the preparation of the bifuran moiety. One common method involves the nickel-electrocatalyzed synthesis of bifuran-based monomers from methyl bromo-furancarboxylates . The bifuran intermediate is then reacted with appropriate reagents to introduce the hydroxyethyl and phenylethyl urea groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, possibly through optimized reaction conditions and purification techniques.
化学反应分析
Types of Reactions
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The hydroxyethyl and phenylethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran-based carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and phenylethyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2’-Bifuran-5,5’-dicarboxylic acid dimethyl ester: Another bifuran-based compound with different functional groups.
Poly (butylene furanoate): A polymer derived from furan-based monomers.
Uniqueness
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea is unique due to its combination of bifuran, hydroxyethyl, and phenylethyl urea moieties. This structure provides distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-15(16-8-9-18(25-16)17-7-4-12-24-17)13-21-19(23)20-11-10-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORXNIHCFWGOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2887753.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2887756.png)
![2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2887757.png)
![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)
![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)
![1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2887760.png)


![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)



![ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2887772.png)
